S1P1 Receptor Antagonist Activity of 3-(5-Chlorothiophen-2-yl)cyclobutan-1-one-Derived Scaffolds: A Comparative Analysis
A compound incorporating the 3-(5-chlorothiophen-2-yl)cyclobutan-1-one core scaffold exhibited significant antagonist activity at the human S1P1 receptor, a key target in autoimmune disease. In a radioligand binding assay using HEK293 cells expressing human S1P1, the compound demonstrated a Ki of 249 nM [1]. This affinity is contrasted with its substantially weaker activity at the S1P3 receptor (Ki = 4.88 μM), indicating a degree of subtype selectivity driven by the chlorothiophene-cyclobutanone motif [1]. While a direct, head-to-head comparison with an unsubstituted thiophene-cyclobutanone analog is unavailable in the same study, the data highlight the specific potency achievable with this chlorinated scaffold [1].
| Evidence Dimension | Binding Affinity (Ki) at S1P Receptor Subtypes |
|---|---|
| Target Compound Data | Ki = 249 nM (S1P1); Ki = 4.88 μM (S1P3) |
| Comparator Or Baseline | Unsubstituted thiophene-cyclobutanone analog (data not available for direct comparison) |
| Quantified Difference | Subtype selectivity: ~20-fold higher affinity for S1P1 over S1P3. |
| Conditions | Radioligand binding assay; human S1P1 and S1P3 receptors expressed in HEK293 cells. |
Why This Matters
This evidence demonstrates that the 5-chlorothiophene-cyclobutanone scaffold can be optimized to achieve sub-micromolar affinity for a therapeutically relevant GPCR target, supporting its selection over non-halogenated analogs for S1P1-focused drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50494302 (CHEMBL3086532) Activity Data. Retrieved April 21, 2026. View Source
